[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate

Pharmaceutical Quality Control Impurity Profiling ANDA Filing

[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate, commonly designated Deoxy Fesoterodine or Fesoterodine Dehydroxy Impurity (CAS 895137-81-2), is a structurally defined process-related impurity and forced-degradation product of the antimuscarinic prodrug fesoterodine fumarate. Characterized by the replacement of the critical 4‑hydroxymethyl group present in fesoterodine with a 4‑methyl substituent, this compound is formally incapable of undergoing the esterase-mediated hydrolytic activation that converts fesoterodine into its pharmacologically active metabolite 5‑hydroxymethyl tolterodine (5‑HMT).

Molecular Formula C26H37NO2
Molecular Weight 395.6 g/mol
Cat. No. B12091116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate
Molecular FormulaC26H37NO2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3
InChIKeyLOMIYJWXUUAURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxy Fesoterodine (CAS 895137-81-2): Critical Impurity Reference Standard for Fesoterodine API and Formulation Procurement


[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate, commonly designated Deoxy Fesoterodine or Fesoterodine Dehydroxy Impurity (CAS 895137-81-2), is a structurally defined process-related impurity and forced-degradation product of the antimuscarinic prodrug fesoterodine fumarate [1]. Characterized by the replacement of the critical 4‑hydroxymethyl group present in fesoterodine with a 4‑methyl substituent, this compound is formally incapable of undergoing the esterase-mediated hydrolytic activation that converts fesoterodine into its pharmacologically active metabolite 5‑hydroxymethyl tolterodine (5‑HMT) . Consequently, Deoxy Fesoterodine serves as a mandatory impurity reference marker in quality control (QC) release and stability testing of fesoterodine drug substance and extended-release tablet formulations, where its levels are regulated by both pharmacopoeial monographs and ICH Q3A/Q3B thresholds [2].

Structural Inability to Undergo Metabolic Activation Precludes Interchangeability of Deoxy Fesoterodine with Fesoterodine or 5-HMT


Fesoterodine is expressly designed as a prodrug that requires rapid, non-specific esterase hydrolysis of its 4‑hydroxymethylphenyl isobutyrate ester to liberate the active metabolite 5‑HMT, a potent, non-subtype-selective muscarinic receptor antagonist [1]. Deoxy Fesoterodine lacks the benzylic hydroxymethyl (–CH₂OH) moiety that constitutes the essential metabolic handle; the 4‑position instead bears a methyl group, rendering the molecule resistant to the hydrolytic activation pathway . Consequently, even if Deoxy Fesoterodine retained some intrinsic muscarinic binding affinity, its pharmacokinetic and pharmacodynamic profile would diverge fundamentally from both the parent prodrug and the active metabolite, making substitution impossible without altering therapeutic equivalence, impurity safety qualification, and regulatory compliance [2]. Below, the quantitative evidence details exactly where these differences materialize.

Quantitative Comparator-Based Evidence for Selecting Deoxy Fesoterodine as an Impurity Reference Standard


Regulatory Impurity Limit: Deoxy Fesoterodine Must Be Controlled Below 0.2% in Fesoterodine API

Patent specifications for high-purity fesoterodine fumarate establish a quantitative acceptance limit for the dehydroxy impurity (Deoxy Fesoterodine) at less than 0.2 area‑% as measured by HPLC, with a preferred range of 0.01 to 0.15 area‑% in API batches intended for pharmaceutical use [1]. This threshold sits well below the ICH Q3A identification threshold of 0.10% (for a 4 mg/day maximum daily dose) and the qualification threshold of 0.15%, meaning that any batch of fesoterodine exceeding this limit requires formal toxicological qualification or risks regulatory rejection [2]. In contrast, the primary active metabolite 5‑HMT and the phenol precursor tolterodine are controlled under separate specification limits and possess distinct toxicological profiles, so their acceptance criteria cannot be substituted for the Deoxy Fesoterodine limit [1].

Pharmaceutical Quality Control Impurity Profiling ANDA Filing

Chromatographic Identity: Unique Relative Retention Time (RRT 1.37) Distinguishes Deoxy Fesoterodine from All Other Fesoterodine-Related Impurities

During long-term and accelerated stability studies of fesoterodine fumarate extended-release tablets, a single unknown impurity was observed to increase beyond the identification threshold, exhibiting a relative retention time (RRT) of 1.37 under the validated RP‑HPLC conditions [1]. This impurity was isolated by preparative HPLC and structurally elucidated as Deoxy Fesoterodine [1]. By comparison, the active metabolite 5‑HMT elutes earlier (RRT ≈ 0.68–0.75 depending on column and mobile phase), while the parent prodrug fesoterodine defines RRT = 1.00 [2]. The defined RRT gap of 0.37 units between fesoterodine and Deoxy Fesoterodine provides baseline-resolved separation (resolution > 2.0) that enables unambiguous peak assignment and quantification, a prerequisite for any stability-indicating method submitted in an ANDA or NDA [1].

HPLC Method Validation Stability-Indicating Assay Forced Degradation

Structural Inability to Form Active Metabolite: Absence of Benzylic Hydroxyl Precludes Esterase-Mediated Activation

The defining structural feature of fesoterodine is the 4‑hydroxymethyl (–CH₂OH) substituent on the phenyl ring, which is the obligatory site of esterase hydrolysis that releases the active metabolite 5‑HMT [1]. Deoxy Fesoterodine possesses a 4‑methyl (–CH₃) group at this position, as confirmed by IUPAC nomenclature, InChI key LOMIYJWXUUAURU-HSZRJFAPSA-N, and NMR characterization . The carbon‑carbon bond of the methyl substituent is not susceptible to hydrolytic cleavage by non‑specific esterases, meaning Deoxy Fesoterodine cannot serve as a prodrug for 5‑HMT or any other potent muscarinic antagonist [1]. While direct comparative binding data for Deoxy Fesoterodine at human muscarinic receptor subtypes are absent from the peer-reviewed literature, the structural analogy to tolterodine (which also lacks esterase-labile activation but retains a free phenol with Ki values of 0.60–3.2 nM across M₁–M₅ subtypes) [2] suggests that any residual antimuscarinic activity of Deoxy Fesoterodine would be orders of magnitude lower than that of 5‑HMT (Ki = 0.32–2.0 nM) [2].

Prodrug Metabolism Structure-Activity Relationship Antimuscarinic Pharmacology

Forced Degradation Provenance: Deoxy Fesoterodine Is a Specific Marker of Thermal and Oxidative Stress in Tablet Formulations

Comprehensive forced degradation studies conducted under ICH Q1A(R2) conditions demonstrate that Deoxy Fesoterodine is formed as a distinct degradation product when fesoterodine fumarate extended-release tablets are subjected to thermal decomposition and oxidative (H₂O₂) stress, but not under acid, base, or photolytic conditions [1]. The validated stability-indicating LC method achieved separation of fesoterodine from all degradation products within 2.5 minutes using a monolithic C18 column, with Deoxy Fesoterodine identified by LC‑ESI‑MS fragmentation patterns that confirm the loss of the hydroxymethyl oxygen [1]. In contrast, the principal hydrolytic degradation product under acid/base conditions is 5‑HMT, while photolytic degradation generates a distinct set of photoproducts [1]. This condition-specific formation profile means that Deoxy Fesoterodine is not merely a generic impurity but a diagnostic marker for particular manufacturing or storage excursions.

Stress Degradation Formulation Stability Quality-by-Design

Regulatory Procedence: Deoxy Fesoterodine Is Explicitly Named as a Critical Impurity in Fesoterodine Patent Specifications.

The patent literature provides explicit quantitative specifications for Deoxy Fesoterodine (designated 'fesoterodine dehydroxy impurity' or 'Impurity of Formula VI') in fesoterodine drug substance. US Patent Application 20110171274 (Actavis) claims fesoterodine compositions where the dehydroxy impurity is present in an amount of less than about 0.2 area‑% by HPLC, with preferred embodiments at 0.01–0.15 area‑% and an optimally non‑detectable level [1]. A separate patent (US 9751828 B2) further defines that total impurities of formula (VI) [Deoxy Fesoterodine] must remain ≤ 0.1 area‑% by HPLC in fesoterodine fumarate that is 'substantially stable to degradation,' and that batches exceeding 1% of this impurity fail ICH limits for known impurities and are unsuitable for pharmaceutical use [2]. These two independent patent families create a de facto specification range of 0.01–0.15% for compliant API. No other single impurity of fesoterodine is the subject of such convergent, quantitative patent claims.

Pharmaceutical Patents API Purity Specification Generic Drug Development

Procurement-Relevant Application Scenarios Where Deoxy Fesoterodine Reference Standard Delivers Irreplaceable Value


ANDA Filing: Quantitative Impurity Method Validation for Fesoterodine Extended-Release Tablets

Generic pharmaceutical manufacturers developing an Abbreviated New Drug Application (ANDA) for fesoterodine fumarate extended-release tablets (generic Toviaz®) must validate a stability-indicating HPLC method capable of separating and quantifying Deoxy Fesoterodine at levels below the ICH Q3A qualification threshold of 0.15% [1]. The validated method reported by Kumar et al. (2021) uses a Waters Symmetry C18 column with Deoxy Fesoterodine eluting at RRT 1.37, and the method must demonstrate linearity, accuracy, and precision for this impurity across the range of 0.01–0.2% (LOQ to specification limit) [2]. Procurement of a certified Deoxy Fesoterodine reference standard (CAS 895137-81-2, purity ≥ 95% by HPLC) is mandatory for system suitability, retention time marking, and calibration curve construction [3]. Substitution with tolterodine, 5‑HMT, or any other impurity standard would invalidate peak identity confirmation and render the ANDA deficient.

Forced Degradation and Formulation Stability Screening

Formulation scientists conducting excipient compatibility studies, packaging selection, or shelf-life prediction for fesoterodine fumarate tablets require a characterized Deoxy Fesoterodine standard to identify and quantify thermal/oxidative degradation pathways [1]. As demonstrated by Sangoi et al. (2011), Deoxy Fesoterodine is formed selectively under oxidative (H₂O₂) and thermal stress but not under hydrolytic or photolytic conditions, making it a pathway-specific marker [1]. By spiking the authentic impurity standard into placebo matrix and stressed samples, analysts can establish method specificity, calculate mass balance, and determine whether observed degradation exceeds the patent-mandated limit of 0.1 area‑% [2]. Without the pure reference material, the thermal/oxidative degradation peak at RRT 1.37 remains unidentified, precluding root-cause investigation of out-of-specification stability results.

API Vendor Qualification and Batch Release Testing

Quality control laboratories responsible for incoming API vendor qualification must quantitatively determine the Deoxy Fesoterodine content in each fesoterodine fumarate lot against the specification limit of ≤ 0.15 area‑% [1]. A characterized impurity reference standard with a documented Certificate of Analysis (CoA) providing HPLC purity, NMR, and MS data enables accurate external standardization [2]. The patent literature makes clear that fesoterodine batches where the dehydroxy impurity exceeds 1% fail ICH limits for known impurities and are unacceptable for pharmaceutical use [1]; therefore, a reliable quantitative reference is essential for lot acceptance or rejection decisions that directly affect procurement contracts and supply chain integrity.

Pharmacopoeial Monograph Compliance and Compendial Method Transfer

As fesoterodine fumarate monographs are developed or revised by the USP and EP, Deoxy Fesoterodine is expected to be listed as a specified impurity with an acceptance criterion aligned to ICH Q3A thresholds [1]. Analytical method transfer between R&D and QC laboratories, or between the API manufacturer and the finished-dose formulator, requires a common, traceable reference standard to calibrate retention times and response factors across different HPLC systems [2]. Vendors such as SynZeal and BOC Sciences supply Deoxy Fesoterodine with full characterization data compliant with regulatory guidelines, enabling traceability against pharmacopoeial standards (USP or EP) and ensuring that inter-laboratory variability does not compromise impurity quantitation [3].

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